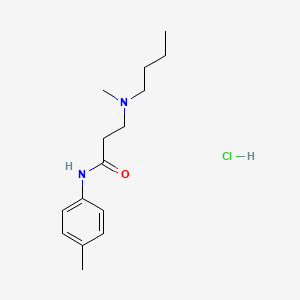
N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride
Übersicht
Beschreibung
N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride, also known as BMA-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMA-10 is a derivative of beta-alanine, which is an amino acid that is naturally present in the human body.
Wirkmechanismus
N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride is a selective agonist of the delta opioid receptor, which is a type of opioid receptor that is primarily located in the peripheral nervous system. Activation of the delta opioid receptor has been shown to produce analgesic effects, as well as anti-inflammatory and neuroprotective effects. This compound's selectivity for the delta opioid receptor makes it a promising candidate for the development of new pain medications with reduced side effects compared to traditional opioid drugs.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic effects, which may be related to its modulation of the endogenous opioid system. This compound's effects on the cardiovascular system have also been investigated, with studies showing that it can reduce blood pressure and heart rate in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride for lab experiments is its selectivity for the delta opioid receptor, which allows for more targeted effects compared to traditional opioid drugs. This compound's hydrochloride salt form also makes it more stable and easier to handle in the lab. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the effectiveness of this compound may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account in experimental design.
Zukünftige Richtungen
There are several future directions for research on N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride. One area of interest is the development of new pain medications based on this compound's selective agonism of the delta opioid receptor. Another area of interest is the investigation of this compound's effects on other physiological systems, such as the immune system and the gastrointestinal tract. Additionally, further studies are needed to elucidate the precise mechanism of this compound's neuroprotective effects and to determine its potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, and its mechanism of action is believed to involve the modulation of the endogenous opioid system. This compound has also been investigated for its neuroprotective properties, with studies showing that it can protect against neuronal damage caused by ischemia and oxidative stress.
Eigenschaften
IUPAC Name |
3-[butyl(methyl)amino]-N-(4-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-4-5-11-17(3)12-10-15(18)16-14-8-6-13(2)7-9-14;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHQPNCQCKTYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC=C(C=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide](/img/structure/B3940369.png)
![3-hydroxy-1-[(4-methyl-1-piperidinyl)methyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3940375.png)
![{[5-(4-cyanophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3940379.png)
![N~1~-(4-bromo-3-methylphenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3940382.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-nitro-2-pyridinyl)acetamide](/img/structure/B3940407.png)



![2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B3940436.png)
![2-[(2-phenoxyethyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B3940442.png)
![N-(3-chlorophenyl)-5-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B3940452.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940456.png)

![1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3940469.png)